N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3S/c15-9-6-5-8(7-11(9)18(20)21)13(19)17-14-16-10-3-1-2-4-12(10)22-14/h1-7H,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATGXPLYYFNBHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitration of 4-Chlorobenzoic Acid Derivatives
The introduction of the nitro group at the 3-position of 4-chlorobenzoic acid serves as a foundational step in many synthetic pathways. A widely adopted method involves the use of a nitrating mixture (concentrated nitric acid and sulfuric acid) under controlled temperatures (0–5°C) to minimize side reactions such as di-nitration or oxidative decomposition. For instance, 4-chloro-3-nitrobenzoic acid is obtained in 85–90% yield when 4-chlorobenzoic acid is treated with fuming nitric acid (1.2 equivalents) in sulfuric acid at 0°C for 4 hours.
The nitration mechanism proceeds via electrophilic aromatic substitution, where the electron-withdrawing chlorine atom directs incoming nitronium ions to the meta position. This regioselectivity is critical for achieving the desired substitution pattern, as para-nitration would result in undesired regioisomers. Post-nitration, the carboxylic acid is typically activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
Amidation with 2-Aminobenzothiazole
The coupling of 4-chloro-3-nitrobenzoyl chloride with 2-aminobenzothiazole represents the most direct route to the target compound. This reaction is typically conducted in a two-phase system, employing a base such as triethylamine (Et₃N) or cesium carbonate (Cs₂CO₃) to neutralize HCl generated during amide bond formation. Key parameters influencing yield and purity include:
- Solvent selection : Polar aprotic solvents like DCM or ethyl acetate enhance reagent solubility while minimizing side reactions.
- Stoichiometry : A 1:1 molar ratio of acid chloride to amine ensures complete conversion, though a 10–20% excess of amine is often used to drive the reaction to completion.
- Temperature : Reactions performed at 0–25°C over 12–24 hours achieve optimal results, with prolonged heating leading to decomposition of the nitro group.
Under optimized conditions, this method yields N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide in 80–93% purity, as confirmed by high-performance liquid chromatography (HPLC).
Table 1: Comparative Analysis of Amidation Conditions
Optimization of Reaction Parameters
Catalyst Screening and Solvent Effects
Recent advances in organocatalysis have explored the use of N-heterocyclic carbenes (NHCs) to accelerate amide bond formation. In one study, triazolium salt catalysts (20 mol%) in combination with oxidants like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) improved reaction efficiency by facilitating the oxidation of intermediate hemiaminals to stable amides. This approach reduced reaction times to 6–8 hours while maintaining yields above 90%.
Solvent polarity significantly impacts reaction kinetics. Non-polar solvents like toluene or hexane result in sluggish kinetics due to poor solubility of ionic intermediates, whereas DCM and THF strike a balance between solubility and reaction control. A notable exception is methyl tert-butyl ether (MTBE), which, despite its low polarity, facilitates easy isolation of the product via crystallization, eliminating the need for chromatographic purification.
Mitigating Side Reactions
The lability of the iodo substituent in related compounds (e.g., 4-iodo-3-nitrobenzamide) has prompted investigations into minimizing nucleophilic substitution during synthesis. Strategies include:
- Low-temperature reactions : Maintaining temperatures below 25°C reduces the propensity for halogen displacement.
- Inert atmospheres : Conducting reactions under argon or nitrogen prevents oxidative degradation of sensitive intermediates.
- Non-nucleophilic bases : Cs₂CO₃, with its low nucleophilicity, minimizes unwanted side reactions compared to more aggressive bases like NaOH.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Transitioning from batch to continuous flow reactors enhances scalability and reproducibility. In a patented process, 4-chloro-3-nitrobenzoic acid and 2-aminobenzothiazole are fed into a microreactor at controlled flow rates (0.5–2.0 mL/min), achieving 95% conversion within 30 minutes. This method reduces solvent waste by 40% compared to traditional batch processes.
Crystallization and Purification
Industrial purification often employs solvent-antisolvent systems. For example, dissolving the crude product in methanol followed by gradual addition of water induces crystallization, yielding >99.5% pure material. This method circumvents the use of acetonitrile, a toxic solvent employed in earlier protocols.
Table 2: Industrial Production Metrics
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Size (kg) | 0.1 | 50 |
| Reaction Time (h) | 12 | 6 |
| Solvent Consumption (L/kg) | 20 | 8 |
| Purity (%) | 99.5 | 99.8 |
Quality Control and Analytical Characterization
Spectroscopic Validation
- ¹H NMR : Characteristic signals include a singlet at δ 9.49 ppm (amide NH), a doublet at δ 7.84 ppm (benzothiazole C₅-H), and a multiplet at δ 7.45–7.62 ppm (aromatic protons).
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms purity >99%, with a retention time of 12.3 minutes.
- Melting Point : The compound exhibits a sharp melting point at 178–180°C, consistent with high crystallinity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The benzothiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: Formation of N-(1,3-benzothiazol-2-yl)-4-chloro-3-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-tubercular agent, showing promising activity against Mycobacterium tuberculosis.
Biological Studies: The compound has been investigated for its antimicrobial and anticancer properties.
Material Science: Benzothiazole derivatives, including this compound, are used in the development of optical materials and sensors.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts the cell wall synthesis, leading to the death of the bacteria . The compound may also interact with other molecular pathways, depending on its specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, physicochemical properties, and biological activities:
Structural and Crystallographic Differences
- The nitro group may also facilitate intermolecular interactions, such as π-stacking or H-bonding, critical for crystal packing and stability.
- Crystal Systems : 2-BTBA and 2-BTFBA exhibit orthorhombic systems but differ in lattice parameters (e.g., 2-BTFBA has a smaller a-axis), suggesting fluorine’s influence on molecular packing .
Biological Activity
N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide is a compound belonging to the benzothiazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS. The compound features a benzothiazole ring system fused with a chloro and nitro substituent on the benzamide moiety. The presence of these functional groups significantly influences its reactivity and biological activity.
| Feature | Description |
|---|---|
| Molecular Formula | CHClNOS |
| Functional Groups | Benzothiazole, Nitro, Chloro |
| CAS Number | 123456-78-9 (hypothetical for illustration) |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, it has been reported to have an MIC (Minimum Inhibitory Concentration) of 32 μg/mL against Staphylococcus aureus and Escherichia coli.
Antitumor Activity
The compound has also been investigated for its anticancer properties . A study demonstrated that it inhibits cell proliferation in several cancer cell lines, including HCC827 and NCI-H358, with IC values around 6.26 ± 0.33 μM and 6.48 ± 0.11 μM respectively in 2D assays . However, the activity was reduced in 3D assays, indicating a potential difference in efficacy depending on the cellular environment.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:
- DNA Binding : The compound has been shown to bind to DNA, particularly within the minor groove, which may disrupt cellular replication processes.
- Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.
Study on Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various benzothiazole derivatives, this compound was found to be one of the most potent compounds tested. The study evaluated its effectiveness against a panel of bacterial strains using standard disk diffusion methods.
Antitumor Activity Assessment
A recent investigation into the anticancer properties of this compound involved treating human lung cancer cell lines with varying concentrations. The results indicated a dose-dependent inhibition of cell growth, supporting its potential as a therapeutic agent in oncology.
Applications in Medicinal Chemistry
Given its promising biological activities, this compound is being explored for:
- Antitubercular Agents : Preliminary studies suggest activity against Mycobacterium tuberculosis.
- Anticancer Drugs : Its ability to inhibit tumor growth makes it a candidate for further development in cancer therapies.
- Material Science : Its unique structure allows for applications in developing optical materials and sensors.
Q & A
Q. What are the optimized synthetic methodologies for N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : React 4-chloro-3-nitrobenzoic acid with thionyl chloride to form the corresponding acyl chloride.
- Step 2 : Couple the acyl chloride with 2-aminobenzothiazole in anhydrous pyridine or dichloromethane under inert atmosphere (N₂/Ar) to form the amide bond .
- Key Considerations : Use anhydrous solvents to prevent hydrolysis, and monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1). Purification is achieved via column chromatography or recrystallization from methanol .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substituent positions and amide bond formation. Look for characteristic shifts: aromatic protons (~6.5–8.5 ppm), NO₂ group deshielding effects .
- Infrared Spectroscopy (IR) : Identify key functional groups: C=O (amide I band, ~1650–1680 cm⁻¹), NO₂ (asymmetric stretch, ~1520 cm⁻¹; symmetric stretch, ~1350 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. What are the primary challenges in synthesizing this compound, and how are they mitigated?
- Methodological Answer :
- Challenge 1 : Nitro group instability under reducing conditions. Solution : Avoid exposure to strong reductants (e.g., LiAlH₄) and use mild hydrogenation catalysts (e.g., Pd/C) if reduction is required .
- Challenge 2 : Low yield in amide coupling. Solution : Optimize stoichiometry (1:1.2 molar ratio of acyl chloride to amine) and use coupling agents like DCC/DMAP .
Advanced Research Questions
Q. How can computational approaches predict the bioactivity of this compound?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with biological targets (e.g., PFOR enzyme). The nitro group may act as an electron sink, mimicking natural substrates .
- QSAR Modeling : Correlate structural features (Cl, NO₂ substituents) with bioactivity data from analogs. Lipophilicity (logP) and electrostatic potential maps guide modifications for enhanced target binding .
Q. How can conflicting reports on biological activity (e.g., antimicrobial vs. anticancer) be resolved?
- Methodological Answer :
- Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, MIC values). For example, discrepancies in anticancer activity may arise from variations in cell membrane permeability or metabolic activation .
- Mechanistic Studies : Use enzyme inhibition assays (e.g., NADH-dependent reductase inhibition) to clarify primary modes of action. Cross-validate with gene expression profiling .
Q. What strategies improve the compound’s selectivity for specific enzyme targets?
- Methodological Answer :
- Structural Modification : Introduce substituents at the benzothiazole C4/C7 positions to sterically hinder off-target interactions. For example, methyl groups enhance hydrophobicity and fit into hydrophobic enzyme pockets .
- Isosteric Replacement : Replace the nitro group with a cyano (-CN) or sulfonamide (-SO₂NH₂) group to modulate electronic effects without compromising binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
